

Application Note & Protocol: Quantification of (+)-Igmesine Hydrochloride in Biological Samples using HPLC

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Compound of Interest		
Compound Name:	(+)-Igmesine hydrochloride	
Cat. No.:	B038237	Get Quote

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of (+)-Igmesine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of (+)-Igmesine hydrochloride in rat plasma. The method is sensitive, specific, and has been validated according to established bioanalytical method validation guidelines.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify (+)-Igmesine in rat plasma samples. Due to the chiral nature of the target analyte, a chiral stationary phase is employed to achieve enantiomeric separation, ensuring that only the (+)-enantiomer is quantified. Sample preparation is performed using a straightforward protein precipitation technique, which offers high recovery and minimizes matrix effects. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols Materials and Reagents



- **(+)-Igmesine hydrochloride** reference standard (purity ≥ 99%)
- Internal Standard (IS) A structurally similar compound, such as aripiprazole.
- · HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free rat plasma (with K2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
- Chromatographic Column: A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: Isocratic elution with a mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30°C
- UV Detection Wavelength: 230 nm
- Run Time: 15 minutes



Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of (+)-Igmesine
 hydrochloride and the internal standard by dissolving the appropriate amount in methanol.
- Working Standard Solutions: Prepare serial dilutions of the (+)-Igmesine stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
- Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at four concentration levels:
 - LLOQ: 10 ng/mL (Lower Limit of Quantification)
 - LQC: 30 ng/mL (Low Quality Control)
 - MQC: 300 ng/mL (Medium Quality Control)
 - HQC: 800 ng/mL (High Quality Control)

Sample Preparation Protocol

- Pipette 100 μL of rat plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.



- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary

The bioanalytical method was validated for its selectivity, linearity, accuracy, precision, recovery, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	Regression Equation	Correlation Coefficient (r²)
(+)-Igmesine	10 - 1000	y = 0.0025x + 0.0012	> 0.998

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD, n=6)	Intra-day Accuracy (%Bias)	Inter-day Precision (%RSD, n=18)	Inter-day Accuracy (%Bias)
LLOQ	10	6.8	-2.5	8.2	-4.1
LQC	30	5.1	1.8	6.5	2.3
MQC	300	3.9	0.5	4.8	1.1
нос	800	3.2	-1.2	4.1	-0.8

Table 3: Recovery and Matrix Effect



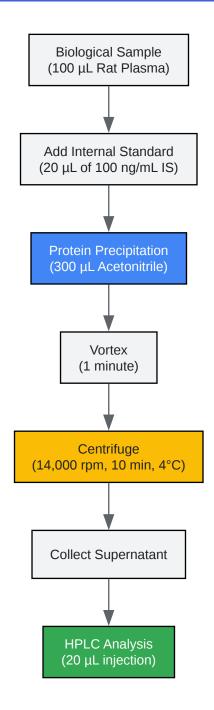
QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)
LQC	92.5	94.1	98.2
MQC	94.8	93.5	101.5
HQC	93.1	94.6	99.7

Table 4: Stability of (+)-Igmesine in Rat Plasma

Stability Condition	LQC (30 ng/mL) (% Change)	HQC (800 ng/mL) (% Change)
Bench-top (6 hours at room temp.)	-4.2	-3.5
Freeze-thaw (3 cycles)	-6.8	-5.1
Long-term (-80°C for 30 days)	-7.5	-6.3

Visualizations

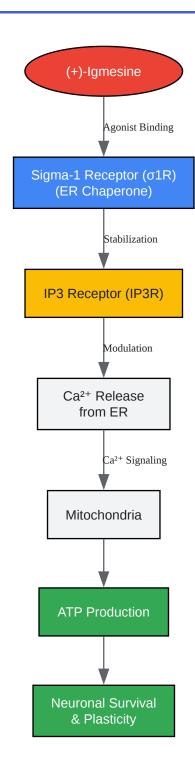




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Caption: Sample preparation workflow for (+)-Igmesine analysis.





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